Cas no 82044-23-3 (Potassium (R)-Glycidate)

Potassium (R)-Glycidate structure
Potassium (R)-Glycidate structure
Product Name:Potassium (R)-Glycidate
Numero CAS:82044-23-3
MF:C3H4KO3
MW:127.160362243652
MDL:MFCD00274194
CID:699725
PubChem ID:23708734
Update Time:2025-05-20

Potassium (R)-Glycidate Proprietà chimiche e fisiche

Nomi e identificatori

    • Oxiranecarboxylic acid, potassium salt, (2R)-
    • Potassium (R)-oxirane-2-carboxylate
    • Oxiranecarboxylic acid, potassium salt, (2R)- (9CI)
    • Oxiranecarboxylic acid, potassium salt, (R)- (ZCI)
    • Potassium (2R)-glycidate
    • Potassium (R)-glycidate
    • AKOS016005599
    • MFCD00274194
    • (R)-oxirane-2-carboxylate (potassium)
    • DTXSID90635764
    • SCHEMBL7868884
    • CS-0099809
    • potassium;(2R)-oxirane-2-carboxylate
    • Potassium (2R)-oxirane-2-carboxylate
    • AC-30694
    • 82044-23-3
    • Potassium(R)-oxirane-2-carboxylate
    • Potassium (R)-Glycidate
    • MDL: MFCD00274194
    • Inchi: 1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/t2-;/m1./s1
    • Chiave InChI: QSVVJJRBBMPZEW-HSHFZTNMSA-N
    • Sorrisi: C([C@@H]1OC1)(=O)O.[K]

Proprietà calcolate

  • Massa esatta: 125.97192544g/mol
  • Massa monoisotopica: 125.97192544g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 1
  • Complessità: 82.2
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.7Ų

Potassium (R)-Glycidate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A450001593-1g
Potassium (r)-oxirane-2-carboxylate
82044-23-3 95%
1g
$820.77 2023-09-01
Fluorochem
227420-250mg
Potassium (R)-oxirane-2-carboxylate
82044-23-3 95%
250mg
£397.00 2022-02-28
Fluorochem
227420-1g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 95%
1g
£992.00 2022-02-28
Ambeed
A144615-100mg
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
100mg
$21.0 2025-04-16
Ambeed
A144615-250mg
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
250mg
$37.0 2025-04-16
Ambeed
A144615-1g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
1g
$140.0 2025-04-16
Ambeed
A144615-5g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
5g
$697.0 2025-04-16
Chemenu
CM525781-100mg
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
100mg
$*** 2023-05-29
Chemenu
CM525781-250mg
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
250mg
$67 2024-07-23
Chemenu
CM525781-1g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
1g
$199 2024-07-23

Potassium (R)-Glycidate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1.5 h, -20 °C; -20 °C → 0 °C; 17 h, 0 °C
1.2 Solvents: Ethanol ,  Water ;  30 min, rt → reflux
Riferimento
Total Synthesis of Solandelactone I
Eichenauer, Nils C.; et al, Journal of Natural Products, 2015, 78(11), 2782-2790

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Riferimento
Enantioselective synthesis of 2-alkyl-5-methylene-1,3-dioxolan-4-ones and exo-selective Diels-Alder reactions with cyclopentadiene
Roush, William R.; et al, Journal of Organic Chemistry, 1992, 57(12), 3380-7

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium bromide ,  Hydrogen bromide Solvents: Water ;  rt → -10 °C
1.2 Reagents: Sodium nitrite ;  -10 °C; -10 °C → 0 °C; 12 h, 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ;  -15 °C; 2 h, -15 °C; -15 °C → 0 °C; 16 h, 0 °C; pH 2 - 3
Riferimento
The asymmetric total synthesis of (+)-salvianolic acid A
Zheng, Yong; et al, Tetrahedron, 2016, 72(33), 5047-5050

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium bromide ,  Nitrous acid Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
Riferimento
Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: Combining mechanism- and modeling-based design
Reichau, Sebastian; et al, Journal of Biological Chemistry, 2011, 286(18), 16197-16207

Metodo di produzione 5

Condizioni di reazione
Riferimento
Total Synthesis of Berkeleylactone A
Ferko, Branislav; et al, Journal of Organic Chemistry, 2019, 84(11), 7159-7165

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C → rt; 16 h, rt
Riferimento
Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation
Schriefer, Manuel G.; et al, Organic & Biomolecular Chemistry, 2021, 19(21), 4743-4751

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid ,  (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Dichloromethane ;  1 h, rt
1.2 Solvents: Water ;  21 h, rt; 2 h, 85 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C → rt; 16 h, rt
Riferimento
Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation
Schriefer, Manuel G.; et al, Organic & Biomolecular Chemistry, 2021, 19(21), 4743-4751

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hypochlorite ;  30 min, 0 °C; 1.5 h, > 0 °C
2.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid ,  (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Dichloromethane ;  1 h, rt
2.2 Solvents: Water ;  21 h, rt; 2 h, 85 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C → rt; 16 h, rt
Riferimento
Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation
Schriefer, Manuel G.; et al, Organic & Biomolecular Chemistry, 2021, 19(21), 4743-4751

Potassium (R)-Glycidate Raw materials

Potassium (R)-Glycidate Preparation Products

Potassium (R)-Glycidate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82044-23-3)Potassium (R)-Glycidate
Numero d'ordine:A856311
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:00
Prezzo ($):571.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82044-23-3)钾(R)-环氧乙烷-2-羧酸
Numero d'ordine:LE25934513
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:53
Prezzo ($):discuss personally
Email:18501500038@163.com

Potassium (R)-Glycidate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82044-23-3)Potassium (R)-Glycidate
A856311
Purezza:99%
Quantità:5g
Prezzo ($):571.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:82044-23-3)钾(R)-环氧乙烷-2-羧酸
LE25934513
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email